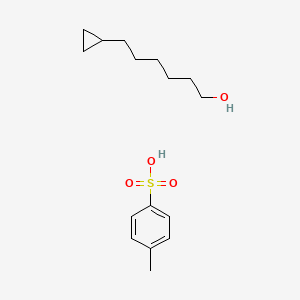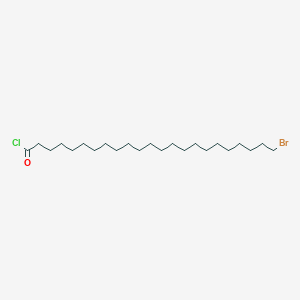
Tricosanoyl chloride, 23-bromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricosanoyl chloride, 23-bromo-: is a specialized organic compound known for its unique chemical properties and applications. It is an ester product derived from tricosanoic acid, a long-chain fatty acid. The compound is primarily used in research and industrial applications due to its reactivity and ability to form various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tricosanoyl chloride, 23-bromo- can be synthesized through the bromination of tricosanoic acid chloride. The process typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an inert solvent such as carbon tetrachloride or dichloromethane under controlled temperature conditions to ensure selective bromination at the 23rd position .
Industrial Production Methods: Industrial production of tricosanoyl chloride, 23-bromo- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Tricosanoyl chloride, 23-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols under appropriate conditions
Oxidation and Reduction: The compound can be oxidized to form tricosanoic acid derivatives or reduced to form tricosanol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Major Products:
Substitution Products: Various substituted tricosanoic acid derivatives depending on the nucleophile used.
Oxidation Products: Tricosanoic acid and its derivatives.
Reduction Products: Tricosanol and its derivatives.
Scientific Research Applications
Tricosanoyl chloride, 23-bromo- has several applications in scientific research:
Mechanism of Action
The mechanism of action of tricosanoyl chloride, 23-bromo- involves its reactivity as an acylating agent. The compound can react with nucleophiles to form amides, esters, or thioesters, depending on the nucleophile involved. The bromine atom at the 23rd position enhances its reactivity and selectivity in these reactions .
Comparison with Similar Compounds
Tricosanoic Acid Chloride: Similar in structure but lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness: Tricosanoyl chloride, 23-bromo- is unique due to the presence of both the acyl chloride and bromine functionalities, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable reagent in organic synthesis and industrial applications .
Properties
CAS No. |
61658-02-4 |
|---|---|
Molecular Formula |
C23H44BrClO |
Molecular Weight |
451.9 g/mol |
IUPAC Name |
23-bromotricosanoyl chloride |
InChI |
InChI=1S/C23H44BrClO/c24-22-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21-23(25)26/h1-22H2 |
InChI Key |
LRUNONQWYUCKIQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCCCCCBr)CCCCCCCCCCC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


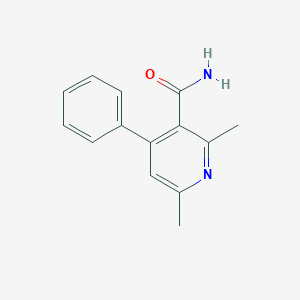
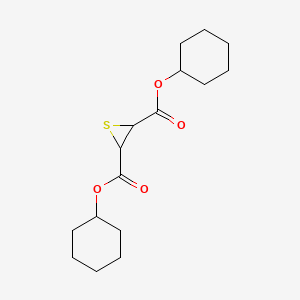
![3-[4-(2-Acetamidoethyl)phenyl]prop-2-enoic acid](/img/structure/B14571014.png)
![2-{(Z)-[Amino(phenyl)methylidene]amino}-2-methylpropane-1-sulfonic acid](/img/structure/B14571022.png)
![2-[(3-Methylpent-2-en-4-yn-1-yl)oxy]oxane](/img/structure/B14571024.png)
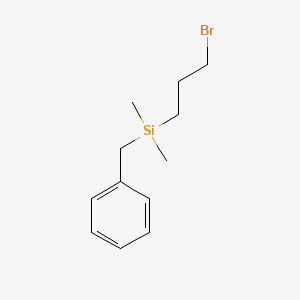

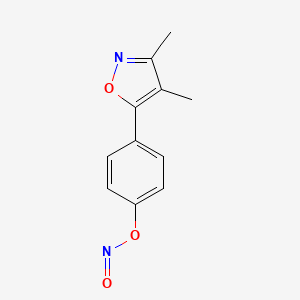

![6-Methylidene-9-thiabicyclo[3.3.1]nonan-2-one](/img/structure/B14571043.png)
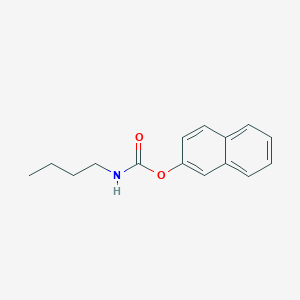

![N~1~,N~1~-Dimethyl-N~2~-{2-[2-(piperidin-1-yl)ethyl]phenyl}ethane-1,2-diamine](/img/structure/B14571049.png)
